A Technical Guide to the Physical Properties of Tetraphenylphosphonium Tetra-p-tolylborate
A Technical Guide to the Physical Properties of Tetraphenylphosphonium Tetra-p-tolylborate
Introduction
Tetraphenylphosphonium Tetra-p-tolylborate, an ionic salt composed of a bulky phosphonium cation and a sterically hindered borate anion, serves as a valuable compound in various chemical applications. Its unique structure imparts a combination of thermal stability, specific solubility characteristics, and crystallinity, making it a subject of interest for researchers in organic synthesis, catalysis, and materials science. This guide provides an in-depth analysis of its core physical properties, grounded in established data and the fundamental principles of chemical structure. We will explore the causality behind its observed characteristics and provide standardized protocols for their verification, offering a comprehensive resource for laboratory professionals.
Section 1: Chemical Identity and Molecular Structure
A complete understanding of the physical properties of Tetraphenylphosphonium Tetra-p-tolylborate begins with its fundamental chemical identity and three-dimensional structure.
Chemical Identifiers
Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| Chemical Name | Tetraphenylphosphonium Tetra-p-tolylborate | [1][2][3] |
| Synonym | Tetrakis(4-methylphenyl)borane-tetraphenylphosphine complex | [4] |
| CAS Number | 181259-35-8 | [2][3][4] |
| Molecular Formula | C₅₂H₄₈BP | [2][3][4] |
| Molecular Weight | ~714.7 g/mol | [2][3][5] |
Molecular Architecture
The compound is an ionic salt formed by the electrostatic attraction between a tetraphenylphosphonium cation ([PPh₄]⁺) and a tetra-p-tolylborate anion ([B(C₇H₇)₄]⁻).
-
Cation ([PPh₄]⁺): The cation features a central phosphorus atom in a tetrahedral geometry, bonded to four phenyl groups. This structure is conformationally rigid and sterically demanding. The rigidity of the phenyl groups is a crucial factor that facilitates efficient crystal packing and contributes to the high melting point of its salts compared to analogous alkyl-based phosphonium or ammonium salts.[6][7]
-
Anion ([B(p-tolyl)₄]⁻): The anion consists of a central boron atom tetrahedrally coordinated to four p-tolyl (4-methylphenyl) groups. This large, non-coordinating anion is instrumental in defining the salt's solubility and stability.
The sheer bulk of these constituent ions sterically shields the charged phosphorus and boron centers, which is a primary reason for the compound's notable chemical stability.
Section 2: Core Physical Properties
The macroscopic physical properties of Tetraphenylphosphonium Tetra-p-tolylborate are a direct consequence of its molecular architecture.
| Property | Observation | Causality & Significance | Source(s) |
| Appearance | White to almost white or colorless crystalline solid. | The ordered packing of the ions in a crystal lattice results in a solid material. The absence of extended chromophores allows it to be colorless. | [1][4][8] |
| Melting Point | 247–250 °C | The high melting point is indicative of strong ionic forces and efficient crystal packing, requiring significant thermal energy to disrupt the lattice. The rigid aryl groups enhance these van der Waals and ionic interactions. | [4] |
| Solubility | Good solubility in organic solvents such as ethanol and toluene. | Although it is a salt, the large, nonpolar surface area of the phenyl and tolyl groups allows for favorable dispersion interactions with organic solvents, overcoming the crystal lattice energy. The [PPh₄]⁺ cation is known to confer solubility in polar organic solvents. | [4][6] |
Thermal & Chemical Stability
-
Thermal Stability: The compound is stable at room temperature.[4] Tetraaryl phosphonium salts are a class of materials known for their exceptional thermal stability, often with decomposition temperatures well above 300 °C.[9] This robustness is attributed to the strong P-C and B-C bonds within the sterically protected aromatic framework.
-
Chemical Stability: It is reported to be resistant to reaction with water and air.[4] The steric bulk of the eight aryl groups effectively shields the electrophilic phosphorus center and the nucleophilic boron center from attack, rendering the compound relatively inert under ambient conditions.
Handling & Storage
Based on its properties and supplier recommendations, the compound should be stored at room temperature in a well-sealed container, protected from direct light.
Section 3: Methodologies for Physical Characterization
To ensure scientific integrity, the physical properties described must be verifiable through standardized laboratory protocols.
Protocol: Melting Point Determination
The melting point provides a quick assessment of purity and identity.
Objective: To determine the melting range of a solid sample using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: Finely crush a small amount of the crystalline solid into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Heating Profile:
-
Set a rapid heating ramp (10-20 °C/min) to quickly approach the expected melting point (~240 °C).
-
Once within 20 °C of the expected temperature, reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium.
-
-
Observation & Recording:
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting range is reported as T₁ – T₂. For a pure compound, this range should be narrow (< 2 °C).
-
Protocol: Qualitative Solubility Assessment
This workflow establishes a qualitative solubility profile in various solvents.
Objective: To determine if the compound is soluble, partially soluble, or insoluble in a given solvent at room temperature.
Sources
- 1. Tetraphenylphosphonium Tetra-p-tolylborate | 181259-35-8 | TCI Deutschland GmbH [tcichemicals.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. Tetraphenylphosphonium Tetra-p-tolylborate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]
- 7. Tetraphenylphosphonium_chloride [chemeurope.com]
- 8. Tetraphenylphosphonium Tetra-p-tolylborate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 9. The effect of structural modifications on the thermal stability, melting points and ion interactions for a series of tetraaryl-phosphonium-based mesothermal ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
